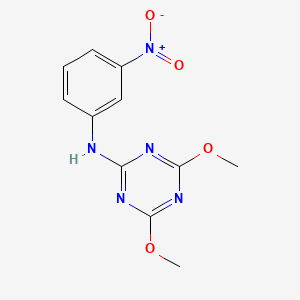![molecular formula C19H20ClNO B5803662 2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5803662.png)
2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide, also known as PCCB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PCCB belongs to the class of benzamides and has been studied for its ability to modulate the activity of certain receptors in the brain.
作用机制
2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide acts as a selective dopamine D3 receptor antagonist, which means it blocks the activity of the D3 receptor. The D3 receptor is primarily expressed in the mesolimbic pathway, which is involved in the regulation of reward and motivation. By blocking the activity of the D3 receptor, this compound may reduce the reinforcing effects of drugs of abuse such as cocaine and prevent relapse in individuals with addiction.
Biochemical and Physiological Effects:
This compound has been shown to reduce the locomotor activity of rats and mice, which is indicative of its sedative properties. It has also been shown to reduce the self-administration of cocaine in rats and monkeys, suggesting its potential use in the treatment of cocaine addiction. This compound has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.
实验室实验的优点和局限性
One advantage of 2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide is its selectivity for the dopamine D3 receptor, which reduces the likelihood of off-target effects. However, its sedative properties may limit its use in certain experiments, and its potential for abuse may require careful handling and storage.
未来方向
For research on 2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide include investigating its potential use in the treatment of other neurological and psychiatric disorders, such as depression and anxiety. Further studies are also needed to determine the optimal dosage and administration route for this compound, as well as its long-term safety and efficacy. Additionally, the development of more selective and potent D3 receptor antagonists may lead to the discovery of new therapeutic agents for addiction and other disorders.
合成方法
The synthesis of 2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 1-phenylcyclopentylmethanamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to yield this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. This compound has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce the reinforcing effects of cocaine in animal models.
属性
IUPAC Name |
2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c20-17-11-5-4-10-16(17)18(22)21-14-19(12-6-7-13-19)15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZJPATXQWTERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5803586.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803594.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5803597.png)
![2-(2-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5803601.png)
![3-amino-4-{[2-(diethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B5803613.png)
![ethyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5803617.png)
![N-(3-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5803619.png)

![3-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5803625.png)
![4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5803630.png)
![1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5803639.png)
![N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803641.png)

